8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one
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Overview
Description
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol It is known for its unique structure, which includes a phthalazinone core substituted with methoxy and methyl groups
Preparation Methods
The synthesis of 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters.
Chemical Reactions Analysis
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one involves its interaction with molecular targets and pathways within biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one can be compared to other phthalazinone derivatives, such as:
4-methyl-1,2-dihydrophthalazin-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
8-methoxy-1,2-dihydrophthalazin-1-one: Lacks the methyl group, potentially altering its chemical properties.
4-methyl-8-chloro-1,2-dihydrophthalazin-1-one: Contains a chloro group instead of a methoxy group, which can significantly change its reactivity and applications. These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications
Properties
CAS No. |
401900-27-4 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
8-methoxy-4-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-7-4-3-5-8(14-2)9(7)10(13)12-11-6/h3-5H,1-2H3,(H,12,13) |
InChI Key |
GSYHTFHWFAIBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=C1C=CC=C2OC |
Purity |
95 |
Origin of Product |
United States |
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